1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a dinitrophenyl ring and a butenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate butenylidene precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The dinitrophenyl group is particularly reactive and can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, commonly used in the detection of carbonyl compounds.
1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazone: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1527-96-4 |
---|---|
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-[(Z)-[(E)-but-2-enylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6- |
InChI Key |
GFUVNGJSSAEZHW-OKAJUWNNSA-N |
Isomeric SMILES |
C/C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
Synonyms |
2-Butenal 2-(2,4-Dinitrophenyl)hydrazone; 2-Butenal (2,4-Dinitrophenyl)hydrazone; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone |
Origin of Product |
United States |
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